molecular formula C9H8BrNO3 B1603320 Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- CAS No. 99821-59-7

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-

Cat. No.: B1603320
CAS No.: 99821-59-7
M. Wt: 258.07 g/mol
InChI Key: NBZVFFAEWDJGHN-UHFFFAOYSA-N
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Description

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromomethyl group and a nitro group attached to a phenyl ring, which is further connected to an ethanone moiety. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- typically involves the bromination of a precursor compound followed by nitration. One common method includes the bromination of 1-(2-nitrophenyl)ethanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Scientific Research Applications

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- involves its interaction with biological molecules through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Bromomethyl)phenyl)ethanone
  • 1-(3-Bromomethyl-4-nitrophenyl)ethanone
  • 1-(5-Bromomethyl-2-chlorophenyl)ethanone

Uniqueness

Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- is unique due to the specific positioning of the bromomethyl and nitro groups on the phenyl ring, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing groups (bromine and nitro) enhances its electrophilic character, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-[5-(bromomethyl)-2-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-6(12)8-4-7(5-10)2-3-9(8)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZVFFAEWDJGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603835
Record name 1-[5-(Bromomethyl)-2-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99821-59-7
Record name 1-[5-(Bromomethyl)-2-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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